

TFMU-ADPr: A Technical Guide for Studying ADP-Ribosylation Pathways

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Compound of Interest

Compound Name: TFMU-ADPr triethylamine

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Introduction

ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, including DNA repair, cell signaling, and apoptosis. The enzymes responsible for reversing this modification, primarily poly(ADP-ribose) glycohydrolase (PARG), are of significant interest as therapeutic targets, particularly in oncology. TFMU-ADPr (4-(trifluoromethyl)umbelliferyl ADP-ribose) is a fluorogenic substrate that provides a powerful tool for the continuous monitoring of PARG activity. Upon enzymatic cleavage of the glycosidic bond by PARG, the highly fluorescent molecule 4-(trifluoromethyl)umbelliferone (TFMU) is released, enabling a sensitive and real-time measurement of enzyme activity. This technical guide provides an in-depth overview of TFMU-ADPr, including its mechanism, quantitative data, detailed experimental protocols, and its application in studying ADP-ribosylation pathways and inhibitor screening.

Data Presentation

The utility of TFMU-ADPr as a substrate for ADP-ribosyl hydrolases is underscored by its kinetic parameters. The following tables summarize the key quantitative data for the interaction of TFMU-ADPr with human PARG and ARH3, as well as the inhibitory potency of a known PARG inhibitor determined using a fluorescent assay.

| Substrate | Enzyme | KM (μM) | Vmax (μmol/min/mg) |
|-----------|------------|-----------|--------------------|
| TFMU-ADPr | human PARG | 66.2 ± 15 | 0.84 ± 0.05 |
| TFMU-ADPr | human ARH3 | 6.3 ± 0.2 | 1.61 ± 0.02 |

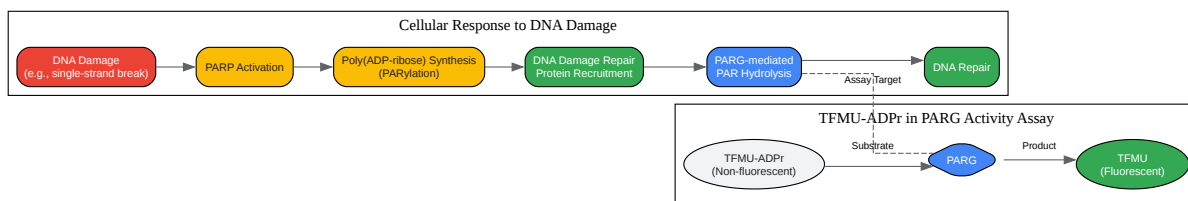
Table 1: Enzyme kinetic parameters for TFMU-ADPr with human PARG and ARH3. Data from Drown BS, et al. (2018)[1].

| Inhibitor | Target Enzyme | IC50 (nM) | Assay Type |
|-------------|---------------|-----------|-------------|
| PDD00017273 | human PARG | 26 | Fluorescent |

Table 2: Inhibitory potency of PDD00017273 against human PARG. [2][3][4]

Signaling Pathways and Experimental Workflows

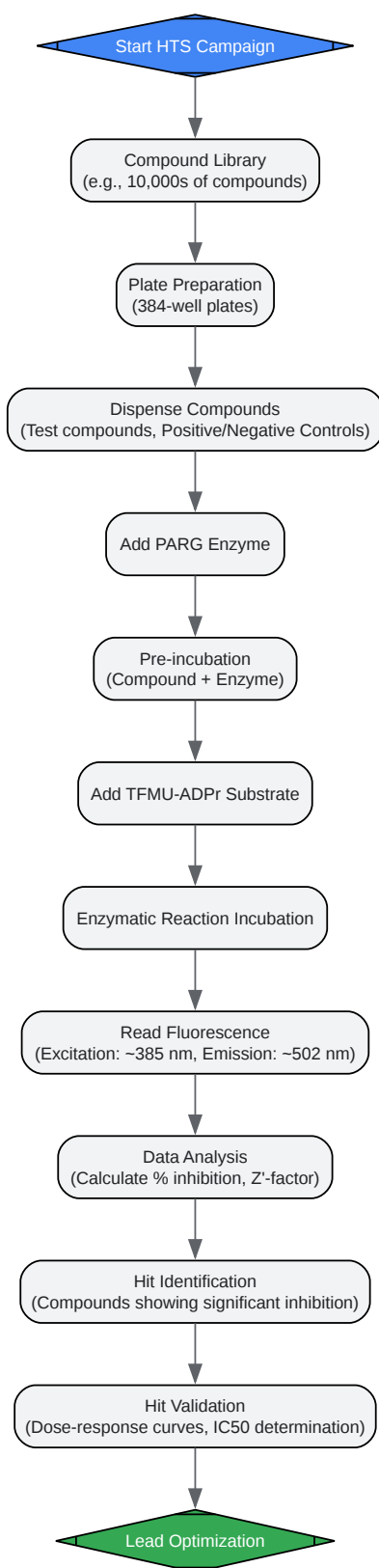
The study of PARG activity is central to understanding the DNA damage response (DDR). Upon DNA damage, Poly(ADP-ribose) polymerases (PARPs) are activated and synthesize poly(ADP-ribose) (PAR) chains on various nuclear proteins, creating a scaffold to recruit DNA repair machinery. PARG is responsible for hydrolyzing these PAR chains, allowing the repair process to proceed and recycling ADP-ribose. TFMU-ADPr serves as a crucial tool to investigate the dynamics of this process and to screen for inhibitors that can modulate it.



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Figure 1: Role of PARG in the DNA Damage Response and TFMU-ADPr Assay Principle.

A primary application of TFMU-ADPr is in the high-throughput screening (HTS) for PARG inhibitors. The robust and sensitive nature of the fluorescent signal makes it amenable to automated liquid handling and plate reading systems.



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